molecular formula C20H34N4O3S B5016827 1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]piperidine-4-carboxamide

1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]piperidine-4-carboxamide

Cat. No.: B5016827
M. Wt: 410.6 g/mol
InChI Key: AVRGJVGUVJAOEM-UHFFFAOYSA-N
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Description

1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, sulfonylation, and subsequent coupling with piperidine-4-carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]piperidine-4-carboxamide is unique due to its specific structural features, including the combination of an imidazole ring with a sulfonyl group and a piperidine-4-carboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O3S/c1-2-3-11-24-17(15-23-12-9-16(10-13-23)19(21)25)14-22-20(24)28(26,27)18-7-5-4-6-8-18/h14,16,18H,2-13,15H2,1H3,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRGJVGUVJAOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)C2CCCCC2)CN3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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